2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes:
- A 2-phenoxyethyl ester group at position 3.
- A 2-ethoxyphenyl substituent at position 3.
- Methyl groups at positions 1 and 4.
- A 2-oxo (keto) group at position 2.
The 2-ethoxyphenyl substituent enhances lipophilicity and electronic effects, influencing both chemical reactivity and biological interactions . The compound is synthesized via multi-step Biginelli-like reactions, often involving condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions .
Properties
IUPAC Name |
2-phenoxyethyl 6-(2-ethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-28-19-13-9-8-12-18(19)21-20(16(2)25(3)23(27)24-21)22(26)30-15-14-29-17-10-6-5-7-11-17/h5-13,21H,4,14-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULQGWAXUAUBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydropyrimidine compounds.
Scientific Research Applications
2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Their Impact
The following table summarizes key structural analogs and their distinguishing features:
Key Trends
Substituent Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the pyrimidine ring, enhancing stability and π-π stacking interactions with biological targets .
- Electron-withdrawing groups (e.g., nitro, fluoro) improve electrophilicity, facilitating nucleophilic attacks in synthetic pathways .
Thioxo vs. Oxo Groups :
- Thioxo analogs (e.g., 2-thioxo derivatives) exhibit stronger radical scavenging activity due to sulfur's redox-active properties .
- Oxo derivatives generally show higher enzyme-binding affinity, as seen in thymidine phosphorylase inhibition studies .
Ester Group Variations: Phenoxyethyl esters improve membrane permeability compared to ethyl or methyl esters, critical for in vivo bioavailability . Bulkier ester groups (e.g., allyloxyethyl) may sterically hinder interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
